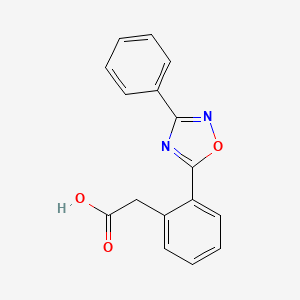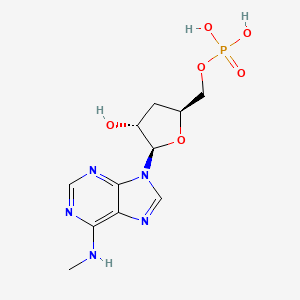
N(6)-Methyl-3'-deoxy-5'-adenylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(6)-Methyl-3’-deoxy-5’-adenylic acid is a modified nucleotide that plays a significant role in various biological processes It is a derivative of adenylic acid, where the adenine base is methylated at the N(6) position and the ribose sugar is deoxygenated at the 3’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(6)-Methyl-3’-deoxy-5’-adenylic acid typically involves multiple steps, starting from adenosine. The first step is the methylation of the adenine base at the N(6) position, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The next step involves the deoxygenation of the ribose sugar at the 3’ position, which can be accomplished using selective reduction methods. Common reagents for this step include lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Industrial Production Methods
Industrial production of N(6)-Methyl-3’-deoxy-5’-adenylic acid may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as specific enzymes that can catalyze the methylation and deoxygenation reactions with high specificity and yield. Another method involves the use of automated solid-phase synthesis, which allows for the rapid and efficient production of modified nucleotides.
Análisis De Reacciones Químicas
Types of Reactions
N(6)-Methyl-3’-deoxy-5’-adenylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the adenine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the adenine base or the ribose sugar, resulting in reduced forms of the compound.
Substitution: The methyl group at the N(6) position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiol compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of N(6)-formyl-3’-deoxy-5’-adenylic acid, while reduction of the adenine base can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
N(6)-Methyl-3’-deoxy-5’-adenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is studied for its role in epigenetic regulation, particularly in the context of RNA modifications and gene expression.
Medicine: It has potential therapeutic applications in the development of antiviral and anticancer drugs, as well as in the design of diagnostic tools.
Industry: The compound is used in the production of nucleic acid-based sensors and biosensors for detecting various biomolecules.
Mecanismo De Acción
The mechanism of action of N(6)-Methyl-3’-deoxy-5’-adenylic acid involves its interaction with specific molecular targets and pathways. The methylation at the N(6) position can affect the binding affinity of the nucleotide to proteins and enzymes, influencing processes such as RNA stability, translation, and splicing. The deoxygenation at the 3’ position can alter the overall structure and function of the nucleotide, impacting its incorporation into nucleic acids and its recognition by cellular machinery.
Comparación Con Compuestos Similares
N(6)-Methyl-3’-deoxy-5’-adenylic acid can be compared with other similar compounds, such as:
N(6)-Methyladenosine: This compound is similar in structure but lacks the deoxygenation at the 3’ position. It is a well-known RNA modification involved in various regulatory processes.
3’-Deoxyadenosine: This compound lacks the methylation at the N(6) position but has the deoxygenation at the 3’ position. It is used in the study of DNA and RNA synthesis.
N(6)-Methyl-2’-deoxyadenosine: This compound has both the methylation at the N(6) position and the deoxygenation at the 2’ position, making it a useful analog for studying DNA modifications.
The uniqueness of N(6)-Methyl-3’-deoxy-5’-adenylic acid lies in its combined modifications, which provide distinct properties and functionalities that are valuable for various research applications.
Propiedades
Número CAS |
4362-94-1 |
|---|---|
Fórmula molecular |
C11H16N5O6P |
Peso molecular |
345.25 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 |
Clave InChI |
XDAJGRLYHTUJCV-MVKOHCKWSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)O)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


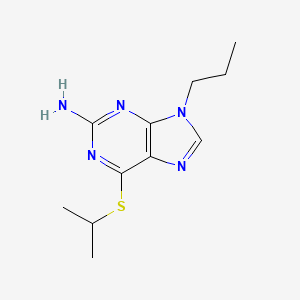

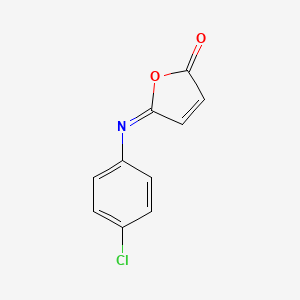
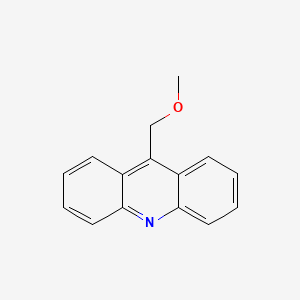
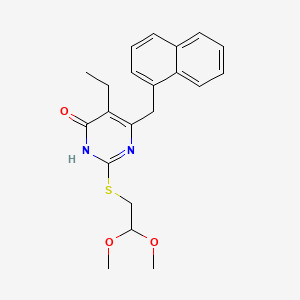
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
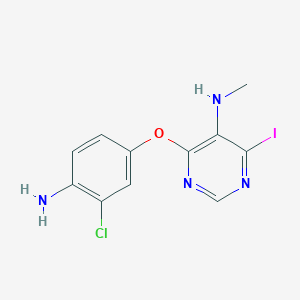


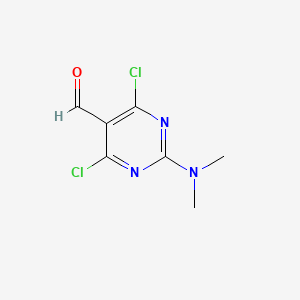

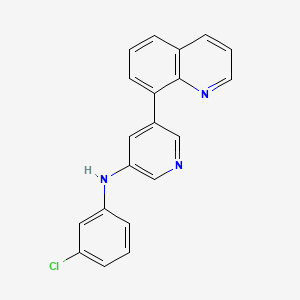
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
